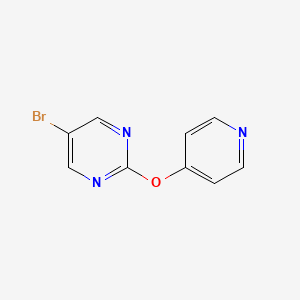

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-pyridin-4-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHULGZQGULVSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650606 | |

| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-07-9 | |

| Record name | 5-Bromo-2-[(pyridin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol via nucleophilic aromatic substitution (S_N_Ar), explaining the mechanistic rationale and experimental considerations. Furthermore, it outlines a complete characterization workflow, including spectroscopic (¹H NMR, ¹³C NMR) and spectrometric (MS) analysis, to validate the structure and purity of the target compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical, in-depth understanding of this important molecular scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and medicinal science. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] In modern drug discovery, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to form key hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3][4] This versatility has led to the development of numerous pyrimidine-based drugs, particularly in oncology, where they are prevalent in kinase inhibitors such as Imatinib and Dasatinib.[5]

This compound is a bifunctional heterocyclic compound that combines the pyrimidine core with a pyridyl ether moiety. The bromine atom at the C-5 position serves as a versatile synthetic handle for further functionalization, typically through metal-catalyzed cross-coupling reactions. The pyridyl ether linkage is also a common feature in bioactive molecules. This unique combination of features makes the title compound a valuable building block for constructing complex molecular architectures aimed at various therapeutic targets.[6][7]

This guide provides a detailed, field-proven methodology for the synthesis and rigorous characterization of this compound, emphasizing the scientific principles behind the experimental choices.

Synthesis of this compound

The synthesis of the target molecule is most efficiently achieved through a Nucleophilic Aromatic Substitution (S_N_Ar) reaction. This strategy is predicated on the inherent electronic properties of the pyrimidine ring.

Synthetic Strategy and Mechanistic Rationale

The pyrimidine ring is a π-deficient heterocycle, meaning the presence of two electronegative nitrogen atoms withdraws electron density from the ring carbons.[1] This electronic deficiency makes the ring susceptible to attack by nucleophiles, especially at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens.[8][9] The presence of a good leaving group, such as a halogen, at one of these positions facilitates the S_N_Ar reaction.

Our strategy involves the reaction of a 2-halopyrimidine with 4-hydroxypyridine.

-

Electrophile: 5-Bromo-2-chloropyrimidine. The chlorine atom at the C-2 position is highly activated towards nucleophilic displacement.

-

Nucleophile: 4-hydroxypyridine. In the presence of a base, it is deprotonated to form the more potent 4-pyridoxide anion.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic pyridoxide attacks the electron-deficient C-2 carbon of the pyrimidine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[10] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and onto the electronegative nitrogen atoms. In the final step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the desired ether product.

Figure 1: Synthetic scheme for this compound via S_N_Ar reaction.

Detailed Experimental Protocol

Materials and Reagents:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

4-Hydroxypyridine (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq), 4-hydroxypyridine (1.1 eq), and cesium carbonate (2.0 eq).

-

Causality Insight: Cesium carbonate is chosen as the base due to its high solubility in DMF and its ability to effectively deprotonate the 4-hydroxypyridine. The large, soft cesium cation also helps to activate the nucleophile, often leading to higher yields in O-arylation reactions compared to other bases like K₂CO₃ or NaH.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.

-

Causality Insight: DMF is a polar aprotic solvent, which is ideal for S_N_Ar reactions. It effectively solvates the cations (Cs⁺) while leaving the nucleophilic anion (pyridoxide) relatively "bare" and reactive. Anhydrous conditions are crucial to prevent quenching of the nucleophile by water.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers sequentially with water and then with brine. This removes residual DMF and inorganic salts.

-

Causality Insight: The brine wash helps to break any emulsions and further removes water from the organic layer before the drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

-

Product Isolation: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow is a self-validating system, where the data from each technique corroborates the successful synthesis of the target molecule.

Figure 2: Standard workflow for the characterization of the synthesized compound.

Spectroscopic and Spectrometric Data

The molecular formula for this compound is C₉H₆BrN₃O. The expected analytical data are summarized below.

| Technique | Parameter | Expected Value |

| Mass Spec. (HRMS) | Molecular Formula | C₉H₆BrN₃O |

| Exact Mass [M+H]⁺ | Calculated: 251.9776, 253.9755 | |

| ¹H NMR | Chemical Shift (δ) | See Table 2 for detailed assignments |

| ¹³C NMR | Chemical Shift (δ) | See Table 3 for detailed assignments |

| HPLC | Purity | >95% |

| Table 1: Summary of expected analytical data.[11] |

¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-6', H-2' (Pyridine) | ~8.60 | Doublet (d) | ~6.0 Hz | 2H |

| H-4, H-6 (Pyrimidine) | ~8.75 | Singlet (s) | - | 2H |

| H-3', H-5' (Pyridine) | ~7.05 | Doublet (d) | ~6.0 Hz | 2H |

| Table 2: Predicted ¹H NMR chemical shifts and multiplicities (400 MHz, CDCl₃). Note: Actual shifts may vary. |

-

Interpretation: The two protons on the pyrimidine ring (H-4, H-6) are chemically equivalent and appear as a sharp singlet. The pyridine protons exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to 2H. The downfield shift of the pyridine protons adjacent to the nitrogen (H-2', H-6') is expected due to the nitrogen's deshielding effect.

¹³C NMR Spectroscopy Analysis

¹³C NMR provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected δ (ppm) |

| C-2 (Pyrimidine) | ~163 |

| C-4, C-6 (Pyrimidine) | ~160 |

| C-2', C-6' (Pyridine) | ~151 |

| C-4' (Pyridine) | ~148 |

| C-3', C-5' (Pyridine) | ~112 |

| C-5 (Pyrimidine) | ~108 |

| Table 3: Predicted ¹³C NMR chemical shifts (100 MHz, CDCl₃). Note: Actual shifts may vary. |

-

Interpretation: The spectrum will show six distinct carbon signals. The carbons attached to oxygen (C-2) and adjacent to the pyrimidine nitrogens (C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will appear significantly upfield.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) is ideal.

-

Expected Result: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Two major peaks will be observed for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. The measured mass should be within 5 ppm of the calculated exact mass.

Applications in Drug Development

The structural motif of this compound is of high value in drug discovery. The brominated pyrimidine core is a versatile platform for introducing further molecular diversity via reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings. This allows for the rapid synthesis of libraries of complex molecules for screening against biological targets.[12]

This scaffold is particularly relevant in the design of kinase inhibitors, where the pyrimidine ring can act as a hinge-binder, mimicking the adenine core of ATP. The pyridyl ether portion can extend into other pockets of the enzyme's active site, allowing for modulation of potency and selectivity. The synthesis of potent dual endothelin receptor antagonists like Macitentan, which features a related pyrimidine ether structure, highlights the therapeutic potential of this chemical class.[6]

Conclusion

This guide has presented a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By employing a robust nucleophilic aromatic substitution strategy, the target compound can be obtained in good yield and high purity. The comprehensive characterization workflow, utilizing NMR, MS, and HPLC, provides a reliable method for structural validation and quality control. Given the importance of the pyrimidine scaffold in modern medicinal chemistry, this guide serves as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Bromo-4-propylpyrimidine | 951884-26-7 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1017789-07-9|5-Bromo-2-(Pyridin-4-yloxy)pyrimidine|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the correct assignment of NMR signals. The structure of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is as follows:

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the aromatic protons of the pyrimidine and pyridine rings. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments are summarized in the table below. These predictions are based on the analysis of similar structures and the known electronic effects of the substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are chemically equivalent due to the free rotation around the C-O bond. They are expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the two nitrogen atoms in the pyrimidine ring and the adjacent bromine atom. |

| ~8.50 | Doublet | 2H | H-2', H-6' | These protons are adjacent to the nitrogen atom in the pyridine ring, which strongly deshields them, resulting in a downfield chemical shift. They will appear as a doublet due to coupling with the adjacent H-3' and H-5' protons. |

| ~7.00 | Doublet | 2H | H-3', H-5' | These protons are further away from the electronegative nitrogen atom compared to H-2' and H-6', and are therefore expected to be more shielded, appearing at a more upfield chemical shift. They will appear as a doublet due to coupling with the adjacent H-2' and H-6' protons. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronegativity of the neighboring atoms (N, O, Br) and the overall electronic distribution in the aromatic systems.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C-2 | This carbon is bonded to two electronegative atoms (N and O), causing a significant downfield shift. |

| ~160.0 | C-4, C-6 | These carbons are adjacent to nitrogen atoms and are therefore deshielded, appearing at a downfield chemical shift. |

| ~155.0 | C-4' | This carbon is attached to the oxygen atom and is part of the pyridine ring, leading to a downfield shift. |

| ~150.0 | C-2', C-6' | These carbons are adjacent to the nitrogen atom in the pyridine ring and are deshielded. |

| ~118.0 | C-3', C-5' | These carbons are in the pyridine ring but are further from the nitrogen, resulting in a more upfield chemical shift compared to C-2' and C-6'. |

| ~110.0 | C-5 | The carbon atom attached to the bromine atom is expected to be shifted downfield due to the electronegativity of bromine. |

The Causality Behind Experimental Choices in NMR Spectroscopy

The quality and interpretability of NMR spectra are highly dependent on the experimental setup. Here, we delve into the reasoning behind key experimental choices for the analysis of this compound.

Choice of Solvent

The choice of a deuterated solvent is the first critical step. For a compound like this compound, which is likely to be a solid at room temperature, a solvent that provides good solubility is essential.

-

Chloroform-d (CDCl₃) : A common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆) : An excellent solvent for a wide range of compounds, including those with polar functional groups. Its residual water peak can sometimes be broad and may obscure signals of interest.[1]

-

Methanol-d₄ (CD₃OD) : A polar protic solvent that can be useful if hydrogen bonding interactions are of interest.

The final choice of solvent will depend on the solubility of the synthesized compound. It is crucial to report the solvent used, as chemical shifts can be solvent-dependent.

Spectrometer Frequency

The magnetic field strength of the NMR spectrometer, expressed in MHz (e.g., 300, 400, 500 MHz), significantly impacts the resolution of the spectrum. Higher field strengths lead to greater separation of signals, which is particularly important for complex molecules with overlapping multiplets. For a detailed analysis of this compound, a spectrometer with a frequency of at least 400 MHz is recommended to achieve adequate resolution of the aromatic proton signals.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the NMR data, a well-defined and self-validating experimental protocol is essential.

Sample Preparation

-

Weighing the Sample : Accurately weigh 5-10 mg of the purified this compound.

-

Dissolving the Sample : Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensuring Complete Dissolution : Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particles.

NMR Data Acquisition

The following workflow outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: A streamlined workflow for NMR data acquisition.

¹H NMR Acquisition Parameters:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Typically 12-15 ppm to cover the entire range of proton chemical shifts.

-

Acquisition Time : 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans : 16-64 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width : Typically 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-10 seconds. A longer delay is often necessary for quaternary carbons.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is required to obtain a good signal-to-noise ratio.

Authoritative Grounding and Comprehensive References

The interpretation of NMR spectra relies on a solid foundation of established principles. The electronegativity of nitrogen atoms in pyrimidine and pyridine rings causes a deshielding effect on the ring protons and carbons, shifting their signals downfield.[1] This effect is well-documented and serves as a primary basis for the predicted chemical shifts. Furthermore, the presence of an electron-withdrawing bromine atom will further deshield the adjacent protons and carbons.[1] The pyridinyloxy group, being an electron-donating group through resonance, will have a shielding effect, particularly on the ortho and para positions of the pyridine ring, though this is counteracted by the inductive effect of the oxygen atom.

Conclusion

This in-depth technical guide provides a comprehensive framework for the NMR spectral analysis of this compound. By combining predicted spectral data with a thorough explanation of the underlying principles and detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The accurate interpretation of NMR spectra is paramount for the unambiguous structural confirmation and purity assessment of novel chemical entities, and the methodologies outlined herein provide a robust system for achieving this.

References

HPLC purification protocol for 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

An In-Depth Technical Guide to the HPLC Purification of 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core linked to a pyridine ring via an ether bridge. Such structures are common scaffolds in medicinal chemistry and drug discovery, making the ability to isolate and purify them with high fidelity a critical step in the research and development pipeline.[1] High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this task, offering unparalleled resolution and efficiency for the purification of small organic molecules.[2]

This guide provides a comprehensive, field-proven protocol for the purification of this compound using Reverse-Phase HPLC (RP-HPLC). We will delve into the rationale behind the methodological choices, ensuring the "why" is as clear as the "how," to empower researchers to not only replicate this method but also adapt it to analogous molecules.

Analyte Characterization: Understanding Chromatographic Behavior

The foundation of any successful purification strategy lies in understanding the physicochemical properties of the target molecule. These properties dictate its interaction with the stationary and mobile phases.

The structure of this compound incorporates several key features that influence its behavior in a reverse-phase system:

-

Aromatic Systems: The presence of both pyrimidine and pyridine rings provides hydrophobicity and allows for π-π interactions with the stationary phase.

-

Basic Nitrogen: The nitrogen atom in the pyridine ring is basic (typical pKa for pyridines is ~5.2), making the molecule susceptible to protonation under acidic conditions.[3] This basicity is a critical consideration for achieving good peak shape.

-

Polarity: The ether linkage and nitrogen atoms introduce polarity, balancing the hydrophobicity of the aromatic rings. This positions the compound as an ideal candidate for reverse-phase chromatography.

A summary of the key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrN₃O | [4] |

| Molecular Weight | 252.07 g/mol | [4] |

| CAS Number | 1017789-07-9 | [4] |

| Predicted Nature | Moderately polar, basic | Inferred |

The Causality of Method Development for a Basic Heterocycle

Purifying basic compounds like this compound by RP-HPLC presents a specific, common challenge: peak tailing. This phenomenon arises from undesirable secondary ionic interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This leads to poor peak symmetry, reduced column efficiency, and compromised purity of collected fractions.

To create a self-validating and robust protocol, we must systematically eliminate these interactions. The core of our strategy is to control the ionization state of both the analyte and the stationary phase by modifying the mobile phase.

The Role of the Acidic Modifier

By adding a strong acid to the mobile phase, we lower the pH significantly (typically to pH 2-3). This achieves two critical objectives:

-

Analyte Protonation: The basic pyridine nitrogen becomes fully and consistently protonated, existing as a single cationic species.

-

Silanol Suppression: The low pH suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[5]

This dual effect transforms the separation mechanism from a mixed-mode, unpredictable process into a clean, reproducible hydrophobic interaction, resulting in sharp, symmetrical peaks.

Selecting the Right Modifier: TFA vs. Formic Acid

The two most common acidic modifiers for this purpose are Trifluoroacetic Acid (TFA) and Formic Acid. The choice is not arbitrary and has significant consequences.

-

Trifluoroacetic Acid (TFA): TFA is a strong acid that also functions as an excellent ion-pairing agent.[6] The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion pair with the protonated analyte. This complex is highly hydrophobic, which can enhance retention and often leads to exceptionally sharp peaks. For purification using UV detection, 0.1% TFA is frequently the superior choice for achieving the highest possible resolution.[7]

-

Formic Acid (FA): Formic acid is a weaker acid and a much weaker ion-pairing agent.[8] While it effectively lowers the mobile phase pH to suppress silanol interactions, it may not provide the same degree of peak sharpening as TFA for particularly basic compounds. Its primary advantage is its volatility and reduced tendency for ion suppression in mass spectrometry (MS), making it the default choice for LC-MS applications.[9]

For this purification protocol, where the goal is maximum purity and resolution monitored by a UV detector, TFA is the recommended modifier.

Caption: Decision logic for mobile phase additive selection.

Detailed HPLC Purification Protocol

This protocol is designed for a preparative or semi-preparative HPLC system equipped with a Diode Array Detector (DAD) or a multi-wavelength UV detector.

Experimental Workflow

The overall process follows a logical sequence from sample preparation to final purity analysis.

Caption: High-level workflow for HPLC purification.

Materials and Reagents

-

Crude Sample: this compound

-

Solvent A (Aqueous): HPLC-grade Water with 0.1% Trifluoroacetic Acid (v/v)

-

Solvent B (Organic): HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (v/v)

-

Sample Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Filtration: 0.45 µm syringe filters

HPLC System Parameters

| Parameter | Recommended Setting | Rationale |

| HPLC Column | C18, 5 µm particle size (e.g., Waters SunFire, Phenomenex Luna) | General-purpose reverse-phase chemistry with good performance for aromatic compounds. |

| Column Dimensions | 19 x 150 mm (Semi-Prep) or 30 x 150 mm (Prep) | Chosen based on the amount of material to be purified (loading capacity). |

| Flow Rate | 20 mL/min (for 19 mm ID) | Appropriate for the column diameter to maintain optimal linear velocity. |

| Injection Volume | 100 - 2000 µL | Dependent on sample concentration and column size. |

| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Detection | UV/DAD at 254 nm | Aromatic compounds strongly absorb at this wavelength. DAD allows for peak purity assessment across a spectrum. |

Sample Preparation

-

Prepare a concentrated stock solution of the crude material by dissolving it in a minimal amount of DMSO or DMF.

-

Dilute the stock solution with the aqueous mobile phase (Solvent A) until the point of precipitation, then add a small amount of organic mobile phase (Solvent B) to redissolve. This ensures the sample solvent is compatible with the initial mobile phase conditions.

-

Filter the final sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column.

Mobile Phase Gradient

A gradient elution is essential for separating the target compound from earlier and later-eluting impurities.[10]

| Time (minutes) | % Solvent A (Water + 0.1% TFA) | % Solvent B (ACN + 0.1% TFA) | Curve |

| 0.0 | 90 | 10 | Linear |

| 2.0 | 90 | 10 | Linear |

| 12.0 | 10 | 90 | Linear |

| 15.0 | 10 | 90 | Linear |

| 15.1 | 90 | 10 | Linear |

| 18.0 | 90 | 10 | Linear |

Protocol Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the purification, the following checks are mandatory:

-

System Suitability: Before injecting the crude sample, perform an injection of an analytical standard (if available) or a small "scouting" injection of the crude material. Assess the peak shape (tailing factor should be < 1.5) and retention time.

-

Peak Purity Analysis: Use the Diode Array Detector (DAD) to assess peak purity. The UV spectra taken at the upslope, apex, and downslope of the target peak should be identical. This provides high confidence that the collected fraction is not co-eluting with an impurity.

-

Fraction Analysis: After collection, re-analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to confirm its purity before pooling.

By embedding these validation steps directly into the workflow, the protocol becomes a self-correcting and trustworthy system, ensuring the final isolated compound meets the required purity specifications for downstream applications in drug development.

References

- 1. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 2. scispace.com [scispace.com]

- 3. helixchrom.com [helixchrom.com]

- 4. 1017789-07-9|5-Bromo-2-(Pyridin-4-yloxy)pyrimidine|BLD Pharm [bldpharm.com]

- 5. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. reddit.com [reddit.com]

- 8. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to 5-Bromo-2-(pyridin-4-yloxy)-pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(pyridin-4-yloxy)-pyrimidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which combines a pyrimidine core with a pyridinoxy substituent and a bromine atom, presents a unique scaffold for the development of novel therapeutic agents. The pyrimidine moiety is a cornerstone in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic placement of a bromine atom offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1017789-07-9 | [1] |

| Molecular Formula | C₉H₆BrN₃O | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | |

| pKa | Not experimentally determined |

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrimidine and pyridine rings. The pyrimidine protons will likely appear as singlets, while the pyridine protons will exhibit characteristic doublet or multiplet patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to nitrogen and bromine will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-N, C=N, C-O, and C-Br bonds, as well as aromatic C-H stretching and bending vibrations.

Synthesis and Reactivity

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 5-bromo-2-chloropyrimidine with 4-hydroxypyridine.[2]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions.[3][4]

-

Reaction Setup: To a solution of 4-hydroxypyridine (1.1 equivalents) in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Addition of Reactant: Stir the mixture at room temperature for a short period to allow for the formation of the pyridinoxide salt. Then, add 5-bromo-2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Reactivity

The chemical reactivity of this compound is primarily dictated by the pyrimidine ring and the bromine substituent.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although the existing substituents will influence the regioselectivity.

-

Cross-Coupling Reactions: The bromine atom at the 5-position is a key functional group that can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold for drug discovery applications.[5]

Applications in Research and Drug Development

While specific biological activity data for this compound is limited in publicly accessible literature, its structural motifs are prevalent in a variety of biologically active compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][8]

The 2-aminopyrimidine scaffold, which can be accessed from this compound, is a common feature in many kinase inhibitors.[5] Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Therefore, this compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors. For instance, it was used in the synthesis of macitentan, a dual endothelin receptor antagonist.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related compounds, it is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and the presence of a reactive bromine handle allows for a wide range of chemical modifications. The pyrimidine and pyridine moieties are well-established pharmacophores, suggesting that derivatives of this compound are likely to possess interesting biological activities. Further research into the synthesis of novel derivatives and the evaluation of their pharmacological properties is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. 1017789-07-9|5-Bromo-2-(Pyridin-4-yloxy)pyrimidine|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 4. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

Dabrafenib (CAS No. 1017789-07-9): A Technical Guide to Preclinical Experimental Data

Abstract

This technical guide provides an in-depth analysis of the experimental data for Dabrafenib (GSK2118436), a potent, selective, ATP-competitive inhibitor of BRAF kinases. With the CAS number 1017789-07-9, Dabrafenib has emerged as a critical therapeutic agent in oncology, particularly for cancers harboring activating BRAF V600 mutations. This document synthesizes preclinical data from foundational studies, detailing the compound's mechanism of action, biochemical and cellular potency, and in vivo efficacy. We present detailed, field-tested protocols for key experimental assays, including enzymatic kinase activity, cellular proliferation, target modulation via Western blotting, and tumor xenograft models. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand and replicate the pivotal experiments that defined the preclinical profile of Dabrafenib.

Introduction and Chemical Properties

Dabrafenib, also known as GSK2118436, is an orally bioavailable inhibitor of the B-raf (BRAF) protein.[1] Its development was a landmark in precision medicine, offering a targeted therapeutic option for patients with cancers driven by specific BRAF mutations, most notably the V600E substitution found in a high percentage of metastatic melanomas.[2][3]

The mesylate salt of Dabrafenib (CAS No. 1195768-06-9) is the form used in the approved drug product, Tafinlar®.[3][4]

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [5] |

| Molecular Weight | 519.56 g/mol | [6] |

| Appearance | Solid | [5] |

| Solubility | DMSO: 1 mg/ml. Insoluble in DMF, Ethanol, and PBS (pH 7.2). | [5] |

The synthesis of Dabrafenib has been described in several patents, generally involving key steps such as sulfonamidation, halogenation, and thiazole and pyrimidine cyclizations to construct the core structure.[1][7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of RAF kinases.[2] Its primary mechanism involves selectively binding to the active conformation of mutated BRAF kinase, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[2][8] This action effectively blocks signaling through the mitogen-activated protein kinase (MAPK) pathway (also known as the RAS/RAF/MEK/ERK pathway), which is a critical regulator of cell proliferation, differentiation, and survival.[8]

In cancers with BRAF V600 mutations, this pathway is constitutively active, leading to uncontrolled cell growth.[2] Dabrafenib's inhibition of BRAF V600E leads to a G1 cell cycle arrest and subsequent induction of apoptosis, characterized by the activation of caspase-3/7.[8][9][10]

Paradoxical MAPK Pathway Activation

An important characteristic of RAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation." In BRAF wild-type cells, particularly those with upstream RAS mutations, Dabrafenib can promote the dimerization of other RAF isoforms (e.g., CRAF).[2][8] This leads to a paradoxical increase in MEK/ERK signaling, which is believed to be the mechanism behind the development of secondary cutaneous squamous cell carcinomas in some patients.[8][11] This effect is a critical consideration in experimental design and clinical application, and it provides the rationale for combination therapy with MEK inhibitors like Trametinib, which can abrogate this paradoxical activation.[8][11]

Figure 1: Simplified MAPK signaling pathway showing Dabrafenib's inhibition of BRAF V600E.

Key Experimental Data and Protocols

The preclinical characterization of Dabrafenib relied on a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and anti-tumor activity.

In Vitro Enzymatic Kinase Assay

The initial assessment of a kinase inhibitor involves measuring its direct effect on the enzymatic activity of the purified target protein.

Rationale: This cell-free assay quantifies the direct inhibitory potency (IC₅₀) of the compound against the kinase, independent of cellular uptake, efflux, or off-target effects. It is the primary screen for target engagement.

Summary of Quantitative Data:

| Kinase Target | IC₅₀ (nM) | Source |

| BRAF V600E | 0.6 - 0.8 | [6][12] |

| BRAF (Wild-Type) | 0.64 - 3.2 | [5][12] |

| CRAF (Wild-Type) | 5.0 | [6][12] |

Detailed Protocol: B-Raf V600E Kinase Activity Assay (ADP-Glo™)

This protocol is adapted from standard methodologies for determining kinase activity.[13]

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.3, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS).

-

Dilute recombinant active B-Raf V600E enzyme to a working concentration (e.g., 2-4 nM) in 1x Kinase Buffer. Keep on ice.

-

Prepare a master mix of substrate (e.g., inactive MEK1) and ATP in 1x Kinase Buffer. The final ATP concentration should be at or near its Kₘ for the enzyme.

-

Prepare a serial dilution of Dabrafenib in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%).

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of serially diluted Dabrafenib or vehicle (DMSO control) to appropriate wells.

-

Add 10 µL of diluted B-Raf V600E enzyme to all wells except "blank" controls (add 10 µL of buffer to blanks).

-

Pre-incubate the plate for 15-30 minutes at room temperature to allow compound binding.

-

-

Reaction & Detection:

-

Initiate the reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract background luminescence (blank wells).

-

Normalize data to controls (vehicle = 100% activity, high concentration inhibitor = 0% activity).

-

Plot the normalized data against the logarithm of Dabrafenib concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Cellular Proliferation Assay

Rationale: This assay measures the compound's ability to inhibit the growth and proliferation of cancer cell lines. It provides a growth inhibition 50% (gIC₅₀) value, which reflects not only target inhibition but also cell permeability and metabolic stability over the assay duration. Selectivity is assessed by comparing potency in BRAF-mutant versus BRAF-wild-type cell lines.

Summary of Quantitative Data (72-hour assay):

| Cell Line | Cancer Type | BRAF Status | gIC₅₀ (nM) | Source |

| A375P | Melanoma | V600E | 8 | [10][14] |

| SK-MEL-28 | Melanoma | V600E | 3 | [14] |

| Colo205 | Colorectal | V600E | 7 | [14] |

| WM-115 | Melanoma | V600D | <30 | [9][10] |

| YUMAC | Melanoma | V600K | <30 | [9][10] |

| HFF | Fibroblast | Wild-Type | 3,000 | [14] |

| HCT-116 | Colorectal | Wild-Type (KRAS mutant) | >10,000 | [9][10] |

Detailed Protocol: Cell Proliferation (CyQUANT® or MTT Assay)

This protocol describes a typical 72-hour cell viability assay.[15][16]

-

Cell Seeding:

-

Culture BRAF V600E mutant (e.g., A375) and BRAF wild-type cells in their recommended media.

-

Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10-point, 3-fold serial dilution of Dabrafenib in culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing the various concentrations of Dabrafenib. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the plates for 72 hours.

-

-

Viability Readout (MTT Method):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until formazan crystals form.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Mix on an orbital shaker for 10 minutes to dissolve the crystals.

-

Read absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of Dabrafenib concentration and fit a dose-response curve to determine the gIC₅₀ value.

-

Target Modulation by Western Blot

Rationale: To confirm that the observed anti-proliferative effects are due to on-target activity, it is essential to measure the phosphorylation status of downstream effectors in the MAPK pathway, such as MEK and ERK. A potent inhibitor should decrease the levels of phosphorylated ERK (pERK) and phosphorylated MEK (pMEK) in a concentration-dependent manner in BRAF-mutant cells.

Summary of Quantitative Data:

-

In BRAF V600E cells (e.g., A375P, ES-2), Dabrafenib inhibits pMEK and pERK in a concentration-dependent manner with low nanomolar IC₅₀ values.[10]

-

Treatment with 8 nM Dabrafenib for 1 hour is sufficient to substantially inhibit pMEK and pERK in A375P cells.[9][10]

Detailed Protocol: Western Blot for pERK/tERK

This protocol provides a workflow for assessing target modulation in treated cells.[8][10]

-

Cell Treatment and Lysis:

-

Seed A375P cells in 6-well plates and grow overnight.

-

Treat cells with varying concentrations of Dabrafenib (e.g., 0, 1, 10, 100 nM) for 1-2 hours.

-

Wash cells once with ice-cold PBS.

-

Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (pT202/pY204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Re-probing:

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.

-

Figure 2: Experimental workflow for assessing pERK modulation by Western Blot.

In Vivo Tumor Xenograft Model

Rationale: The ultimate preclinical validation is to assess the compound's ability to inhibit tumor growth in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for evaluating in vivo efficacy.

Summary of Quantitative Data:

-

In an A375P (BRAF V600E) human tumor xenograft model, oral administration of Dabrafenib led to dose-proportional reductions in tumor growth.[10][14]

-

At a dose of 30 mg/kg once daily, Dabrafenib caused significant tumor growth inhibition.[10][17]

-

Immunohistochemical analysis of tumors from treated mice showed an 89% downregulation of pERK and a 28% downregulation of the proliferation marker Ki67, confirming on-target activity in vivo.[9]

Detailed Protocol: A375 Melanoma Xenograft Study

This protocol is a generalized representation of studies performed to test in vivo efficacy.[10][17][18]

-

Cell Culture and Implantation:

-

Culture A375 human melanoma cells under standard conditions.

-

Harvest cells and resuspend in a sterile, serum-free medium (e.g., DMEM) mixed 1:1 with Matrigel.

-

Subcutaneously inject 4-5 x 10⁶ cells in a volume of 100-200 µL into the flank of immunodeficient mice (e.g., Rag2 -/- or nu/nu mice).

-

-

Tumor Growth and Randomization:

-

Monitor mice regularly for tumor formation.

-

When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, Dabrafenib 30 mg/kg). Ensure the average tumor volume is similar across all groups.

-

-

Drug Formulation and Administration:

-

Formulate Dabrafenib for oral gavage. A common vehicle is 0.5% (w/v) hydroxypropylmethylcellulose (HPMC) with 0.2% (v/v) Tween-80.[17]

-

Administer the drug or vehicle control orally once daily for a specified duration (e.g., 14-21 days).

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = 0.5 × (length × width²).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for pERK, Ki67, and p27).[9][10]

-

Conclusion

The comprehensive preclinical data for Dabrafenib (CAS No. 1017789-07-9) robustly established its profile as a potent and selective inhibitor of mutant BRAF kinase. Through a systematic series of in vitro and in vivo experiments, its mechanism of action via MAPK pathway inhibition was confirmed, its high potency against BRAF V600-mutant cancer cells was quantified, and its significant anti-tumor efficacy was demonstrated in animal models. The protocols and data presented in this guide highlight the foundational experiments that are crucial in the characterization of targeted kinase inhibitors, providing a validated framework for researchers in the field of oncology and drug discovery. The well-understood paradoxical activation mechanism further underscores the importance of rational combination therapies, a strategy that has proven highly successful in the clinical application of Dabrafenib.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dabrafenib (Mesylate) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. caymanchem.com [caymanchem.com]

- 6. targetmol.com [targetmol.com]

- 7. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Phenotype characterization of human melanoma cells resistant to dabrafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-Substituted Pyrimidines

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is a cornerstone. Its prevalence in biologically active molecules, including nucleobases, vitamins, and a plethora of synthetic drugs, underscores its significance. Among the vast array of pyrimidine derivatives, 5-bromo-2-substituted pyrimidines stand out as exceptionally versatile building blocks. The bromine atom at the 5-position serves as a synthetic handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The substituent at the 2-position provides a crucial anchor for modulating the steric and electronic properties of the molecule, thereby fine-tuning its biological activity. This guide provides an in-depth exploration of the most efficient and practical one-step synthetic routes to this pivotal class of compounds, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Core Synthetic Strategies: A Comparative Analysis

The direct, one-step synthesis of 5-bromo-2-substituted pyrimidines can be broadly categorized into three primary strategies, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substituent at the 2-position, the availability of starting materials, and the desired scale of the reaction.

-

Cyclocondensation of 2-Bromomalonaldehyde with Amidines: A direct and atom-economical approach to construct the pyrimidine ring with the bromine atom pre-installed.

-

Electrophilic Bromination of 2-Substituted Pyrimidines: A classic and widely used method that relies on the direct bromination of a pre-formed 2-substituted pyrimidine ring.

-

Sandmeyer-Type Reaction of 5-Amino-2-Substituted Pyrimidines: A powerful transformation for the conversion of an amino group at the 5-position to a bromine atom.

This guide will delve into the intricacies of each of these methodologies, providing detailed protocols and a critical evaluation of their scope and applicability.

Methodology 1: Cyclocondensation of 2-Bromomalonaldehyde with Amidines

This elegant one-step approach builds the 5-bromopyrimidine core from acyclic precursors. The reaction leverages the condensation of 2-bromomalonaldehyde with a suitable amidine, where the R-group of the amidine directly becomes the 2-substituent of the resulting pyrimidine. This method is particularly attractive for its simplicity, cost-effectiveness, and the direct incorporation of the bromine atom.[1]

Reaction Mechanism and Rationale

The reaction proceeds through a cyclocondensation pathway. The amidine, acting as a dinucleophile, attacks the two carbonyl groups of the 2-bromomalonaldehyde. Subsequent dehydration and aromatization lead to the formation of the stable 5-bromopyrimidine ring. The choice of a protic acid solvent, such as acetic acid, is crucial as it protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbons and facilitating the nucleophilic attack by the amidine. The use of a molecular sieve can be beneficial to remove water generated during the reaction, thereby driving the equilibrium towards product formation.

Caption: Cyclocondensation of 2-bromomalonaldehyde with an amidine.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine

This protocol is adapted from a patented procedure and serves as a representative example of this methodology.[1]

Materials:

-

2-Bromomalonaldehyde

-

Acetamidine hydrochloride

-

Glacial acetic acid

-

3A Molecular sieves

-

Dichloromethane

-

5% Aqueous sodium hydroxide solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid in a round-bottom flask, add 3A molecular sieves (2 g).

-

Heat the mixture to 80°C with stirring.

-

Slowly add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL of glacial acetic acid to the reaction mixture over 30 minutes.

-

Maintain the reaction at 80°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add 20 mL of water. Let it stand for 2 hours.

-

Perform suction filtration and rinse the filter cake with a small amount of ethanol.

-

Suspend the crude product in dichloromethane and wash with a 5% aqueous sodium hydroxide solution until no solid remains.

-

Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.

Scope and Limitations & Quantitative Data

This method is versatile and can accommodate a range of amidines, allowing for the synthesis of 2-alkyl and 2-aryl substituted 5-bromopyrimidines. The yields are generally moderate to good.

| 2-Substituent (R) | Amidine Used | Yield (%) | Reference |

| Methyl | Acetamidine hydrochloride | 43% | [1] |

| Phenyl | Benzamidine hydrochloride | 33% | [1] |

Advantages:

-

Direct one-step synthesis from acyclic precursors.

-

Cost-effective starting materials.

-

Simple reaction setup and workup procedure.

Limitations:

-

The availability of a wide variety of amidines might be a limiting factor.

-

Yields can be moderate for some substituents.

Methodology 2: Electrophilic Bromination of 2-Substituted Pyrimidines

This approach is arguably the most common and intuitive method for the synthesis of 5-bromo-2-substituted pyrimidines. It involves the direct bromination of a pre-existing 2-substituted pyrimidine at the C-5 position, which is the most electron-rich and thus most susceptible position to electrophilic attack in an activated pyrimidine ring.[2]

Reaction Mechanism and Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it less reactive towards electrophiles than benzene. However, the presence of electron-donating groups (EDGs) at the 2- and/or 4-positions can sufficiently activate the ring for electrophilic substitution to occur at the C-5 position. Common brominating agents for this transformation include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction proceeds via a typical electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate) which then rearomatizes by losing a proton.

Caption: Electrophilic bromination of a 2-substituted pyrimidine.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This generalized protocol is based on standard procedures for the bromination of activated aromatic systems.[2]

Materials:

-

2-Substituted pyrimidine (with an activating group)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Water

-

Dichloromethane (or another suitable extraction solvent)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2-substituted pyrimidine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0 mmol) to the cooled solution in one portion.

-

Stir the resulting mixture at 0°C for 30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding water (10 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Scope and Limitations & Quantitative Data

The success of this method is highly dependent on the nature of the substituent at the 2-position. Electron-donating groups such as amino, alkoxy, and alkylthio groups are effective in activating the pyrimidine ring for bromination.

| 2-Substituent (R) | Brominating Agent | Solvent | Yield (%) | Reference |

| -NH₂ (protected) | Br₂ | Acetic Acid | 66.5% (multi-step) | [3] |

| -SCH₃ | Methyl Mercaptan (from 2-chloro) | DMF | 75% | [4] |

| Uracil derivatives | DBH | CH₂Cl₂/DMF | 95% | [5][6] |

Advantages:

-

Wide availability of 2-substituted pyrimidine starting materials.

-

Generally high yields for activated substrates.

-

Milder reaction conditions compared to some other methods.

Limitations:

-

Requires an activating group on the pyrimidine ring.

-

Risk of over-bromination or side reactions if not controlled properly.

-

The pyrimidine ring itself is deactivated towards electrophilic substitution.

Methodology 3: Sandmeyer-Type Reaction of 5-Amino-2-Substituted Pyrimidines

The Sandmeyer reaction is a classic transformation in organic chemistry that provides a route to aryl halides from aryl amines via the corresponding diazonium salts.[7][8] This methodology can be adapted for the synthesis of 5-bromo-2-substituted pyrimidines from the corresponding 5-amino precursors. While traditionally a two-step process, one-pot variations have been developed for certain substrates.

Reaction Mechanism and Rationale

The reaction proceeds in two key stages: diazotization and bromide displacement. In the first stage, the 5-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) to form a 5-diazoniopyrimidine salt. In the second stage, this highly reactive intermediate is treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group with a bromide ion, releasing nitrogen gas. The use of tert-butyl nitrite in the presence of a bromide source is a common approach for one-pot Sandmeyer-type reactions.

Caption: Sandmeyer-type reaction for the synthesis of 5-bromopyrimidines.

Experimental Protocol: Generalized One-Pot Sandmeyer Bromination

This protocol is a generalized procedure based on known Sandmeyer reactions on heterocyclic amines.[9][10]

Materials:

-

5-Amino-2-substituted pyrimidine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water

-

Dichloromethane (or another suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend the 5-amino-2-substituted pyrimidine (1.0 eq) in 48% HBr. Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool the solution to 0°C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Scope and Limitations & Quantitative Data

The Sandmeyer reaction is a robust and widely applicable method. Its success in a one-pot fashion on pyrimidine systems depends on the stability of the diazonium intermediate.

| 2-Substituent (R) | Starting Material | Yield (%) | Reference |

| -Cl | 5-Amino-2-chloropyrimidine | (Not specified) | [11] |

| Thiazolo[5,4-c]pyridine core | 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | (Not specified) | [9] |

Advantages:

-

Provides access to 5-bromopyrimidines from readily available 5-aminopyrimidines.

-

A powerful method for introducing a bromo group where direct bromination is not feasible.

Limitations:

-

The diazonium salt intermediates can be unstable and potentially explosive, requiring careful temperature control.

-

The use of copper salts can lead to metal contamination in the final product, requiring thorough purification.

-

One-pot efficiency can vary depending on the substrate.

Conclusion and Future Outlook

The one-step synthesis of 5-bromo-2-substituted pyrimidines is a critical endeavor in modern organic and medicinal chemistry. This guide has detailed three primary and effective methodologies: cyclocondensation, electrophilic bromination, and the Sandmeyer-type reaction. The choice of the optimal synthetic route is a strategic decision that hinges on factors such as the nature of the desired 2-substituent, the availability and cost of starting materials, and the required scale of the synthesis.

The cyclocondensation method offers a direct and convergent approach, ideal for constructing the core ring structure with the desired substitution pattern from the outset. Electrophilic bromination , a classic and reliable method, is best suited for substrates that are already activated towards electrophilic attack. The Sandmeyer-type reaction provides a powerful alternative for the conversion of an amino group, offering a route to products that may be inaccessible through other means.

As the demand for novel and diverse chemical entities continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of these key pyrimidine building blocks will undoubtedly remain an active area of research. Future innovations may focus on catalyst development, flow chemistry applications, and the expansion of the substrate scope for each of these fundamental transformations.

References

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

fundamental chemistry of pyridinyloxypyrimidine compounds

An In-depth Technical Guide to the Fundamental Chemistry of Pyridinyloxypyrimidine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridinyloxypyrimidine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and drug discovery.[1][2][3] This guide provides an in-depth exploration of the fundamental chemistry of these compounds, designed for researchers, scientists, and drug development professionals. We will dissect the core principles of their synthesis, focusing on the prevalent nucleophilic aromatic substitution mechanisms, and elucidate their structural and reactive properties. This document combines theoretical grounding with practical, field-proven insights, including detailed experimental protocols and characterization methodologies, to serve as an essential resource for the synthesis and application of this important class of molecules.

The Pyridinyloxypyrimidine Core: A Structural Overview

The pyridinyloxypyrimidine framework consists of a pyridine ring linked to a pyrimidine ring through an oxygen atom, forming an arylether linkage. This combination of two distinct nitrogen-containing aromatic heterocycles results in a unique electronic and structural landscape that is highly valuable for molecular recognition in biological systems.[4][5] The nitrogen atoms in both rings act as hydrogen bond acceptors and influence the overall electron distribution, making the scaffold a versatile template for designing targeted therapeutic agents.[3] The relative orientation of the rings and the specific substitution patterns are critical determinants of a compound's pharmacological profile.

Below is a diagram illustrating the general scaffold.

Caption: General structure of the pyridinyloxypyrimidine scaffold.

Synthesis and Mechanism: The Cornerstone of Production

The most prevalent and efficient method for constructing the pyridinyloxypyrimidine ether linkage is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7] This reaction is mechanistically a variation of the classic Williamson ether synthesis, adapted for aromatic systems.[8][9]

The SNAr Mechanism: A Tale of Two Rings

The synthesis typically involves the reaction of a hydroxypyridine with an activated halopyrimidine (or vice versa). The key to this reaction is the presence of electron-withdrawing groups (in this case, the ring nitrogens) that activate the aromatic ring towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The deprotonated hydroxypyridine (a pyridinolate anion) acts as the nucleophile, attacking an electron-deficient carbon on the halopyrimidine ring. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex .[6]

-

Elimination & Aromatization: The aromaticity is restored by the expulsion of the halide leaving group, resulting in the final pyridinyloxypyrimidine product.

The regioselectivity of the attack on the pyridine or pyrimidine ring is critical. Nucleophilic attack is strongly favored at the positions ortho or para (C2, C4, C6) to the nitrogen atoms.[10] This is because the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the meta positions (C3, C5).[10]

Caption: The SNAr mechanism for pyridinyloxypyrimidine synthesis.

Causality Behind Experimental Choices

The success of the synthesis hinges on carefully chosen reaction conditions.

| Component | Common Choices | Rationale & Field Insights |

| Nucleophile | 2-, 3-, or 4-Hydroxypyridine | The position of the hydroxyl group dictates the final isomer. |

| Electrophile | 2- or 4-Halopyrimidine (Cl, F) | A halide at the 2 or 4 position is essential for activation. Fluorine is often the best leaving group in SNAr due to its high electronegativity, which enhances the electrophilicity of the carbon center.[11][12] |

| Base | K₂CO₃, Cs₂CO₃, NaH | A base is required to deprotonate the hydroxypyridine, forming the nucleophilic pyridinolate. K₂CO₃ is a mild, inexpensive base suitable for many substrates. NaH is a stronger, non-nucleophilic base used when a more potent activator is needed.[13] |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are crucial. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive. This significantly accelerates the rate of SN2/SNAr reactions.[13][14] |

| Temperature | 80-150 °C | Heating is often necessary to overcome the activation energy barrier associated with breaking the aromaticity of the pyrimidine ring during the formation of the Meisenheimer complex.[7] |

Experimental Protocol: Synthesis of 2-(Pyridin-4-yloxy)pyrimidine

This protocol provides a self-validating workflow for a representative synthesis.

Materials and Reagents

-

4-Hydroxypyridine

-

2-Chloropyrimidine

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology

-